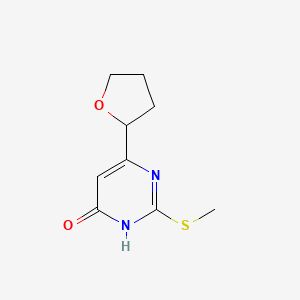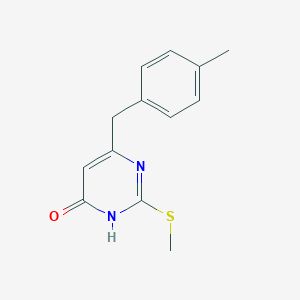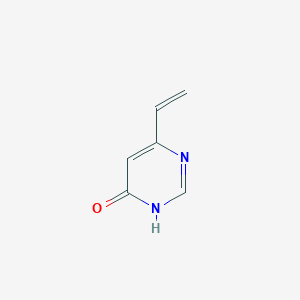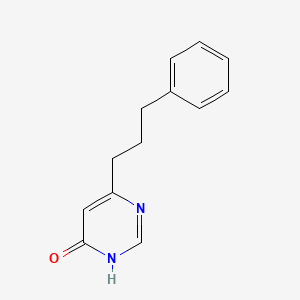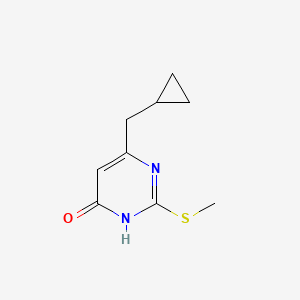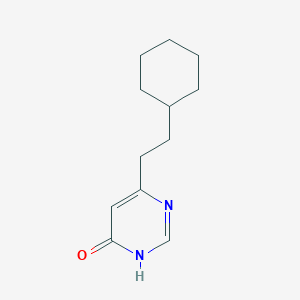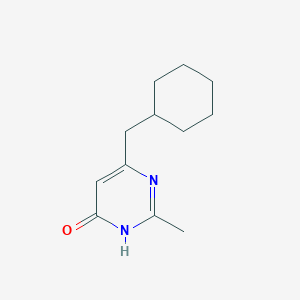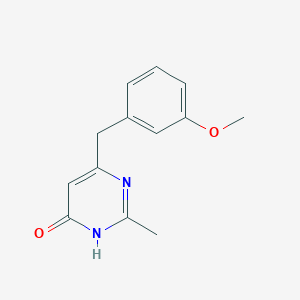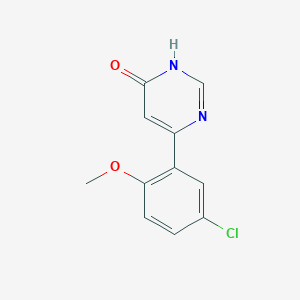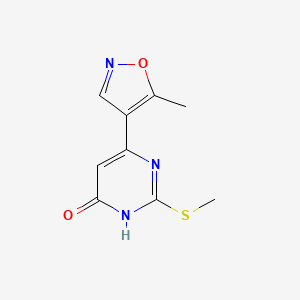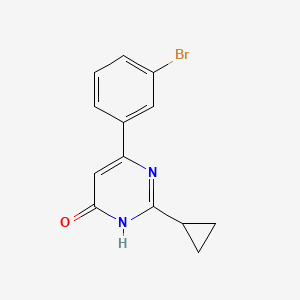
6-(3-Bromophenyl)-2-cyclopropylpyrimidin-4-ol
Übersicht
Beschreibung
6-(3-Bromophenyl)-2-cyclopropylpyrimidin-4-ol, also known as BCPP, is a small molecule that has been studied for its potential applications in the field of medicinal chemistry. BCPP is a cyclopropylpyrimidine derivative, which is a type of heterocyclic compound containing both nitrogen and carbon atoms. Its structure is made up of a six-membered ring with a bromine atom attached to one of the carbon atoms. BCPP has been studied for its potential in various applications, such as its ability to act as an inhibitor of enzymes and its potential as a fluorescence-based probe for imaging biological processes.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has demonstrated the potential of pyrimidine derivatives in antimicrobial applications. For example, a study by Gad-Elkareem, Abdel-fattah, and Elneairy (2011) explored the antimicrobial activities of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives synthesized from 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Antiviral Activity
In the field of antiviral research, compounds related to 6-(3-Bromophenyl)-2-cyclopropylpyrimidin-4-ol have shown promise. Hocková et al. (2003) reported on the synthesis and antiviral activity of 2,4-Diamino-6-hydroxypyrimidines, which demonstrated significant inhibition of retrovirus replication in cell culture (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis and Chemical Properties
The synthesis and chemical properties of pyrimidine derivatives have been a significant area of study. For instance, Chaudhary et al. (2012) investigated novel pyrimidine derivatives, highlighting their synthesis methods and potential biological applications, such as analgesic activity (Chaudhary, Sharma, Verma, Kumar, & Dudhe, 2012).
Anticancer Potential
Bromophenol derivatives, including those related to 6-(3-Bromophenyl)-2-cyclopropylpyrimidin-4-ol, have been explored for their anticancer properties. Guo et al. (2018) synthesized a novel bromophenol derivative that showed significant anticancer activities in human lung cancer cell lines (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, & Shi, 2018).
Eigenschaften
IUPAC Name |
4-(3-bromophenyl)-2-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-10-3-1-2-9(6-10)11-7-12(17)16-13(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVUKMYXRMIPTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Bromophenyl)-2-cyclopropylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



